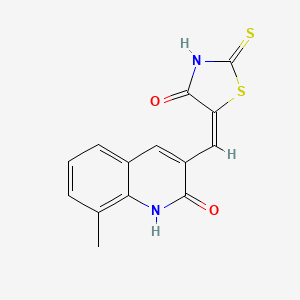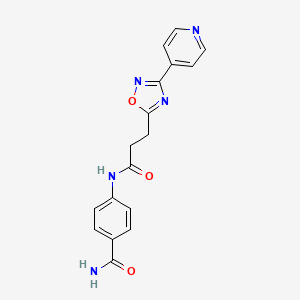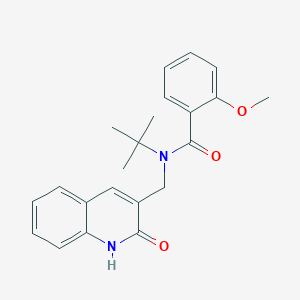![molecular formula C23H21BrN2O4S B7691488 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast and lung cancer.
Mécanisme D'action
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide acts as a selective inhibitor of FGFR tyrosine kinase, which is a key component of the FGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By blocking this pathway, this compound inhibits the proliferation of cancer cells and induces apoptosis.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer, including breast and lung cancer. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, and induce apoptosis in cancer cells. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide in lab experiments include its potent antitumor activity, selectivity for FGFR tyrosine kinase, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide as a cancer therapy. One potential direction is the combination of this compound with other targeted therapies or chemotherapy drugs to enhance its antitumor activity. Another potential direction is the development of this compound as a personalized therapy, based on the genetic profile of individual patients. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in cancer patients.
Méthodes De Synthèse
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to form 4-bromobenzylsulfonate. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4S/c1-17(27)19-6-5-7-21(14-19)25-23(28)16-26(15-18-10-12-20(24)13-11-18)31(29,30)22-8-3-2-4-9-22/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIFXJUOVVFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)


